molecular formula C14H14ClN3O4 B12895634 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide

2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide

Cat. No.: B12895634
M. Wt: 323.73 g/mol
InChI Key: CHFXNLKDKMWPTJ-UHFFFAOYSA-N
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Description

2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ethoxycarbonyl group

Preparation Methods

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide involves several steps. One common synthetic route includes the reaction of 5-chloroquinoline-8-ol with ethyl chloroformate to form an intermediate, which is then reacted with acetimidamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide can be compared with similar compounds such as:

    Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: This compound has a similar quinoline structure but lacks the acetimidamide group, which may result in different chemical and biological properties.

    5-Chloroquinoline-8-ol: This is a precursor in the synthesis of this compound and has distinct properties due to the absence of the ethoxycarbonyl and acetimidamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] ethyl carbonate

InChI

InChI=1S/C14H14ClN3O4/c1-2-20-14(19)22-18-12(16)8-21-11-6-5-10(15)9-4-3-7-17-13(9)11/h3-7H,2,8H2,1H3,(H2,16,18)

InChI Key

CHFXNLKDKMWPTJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N

Canonical SMILES

CCOC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N

Origin of Product

United States

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